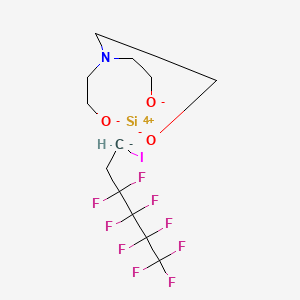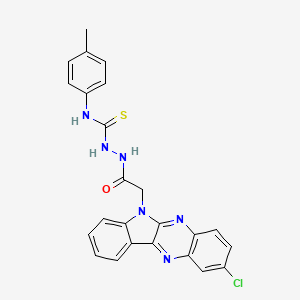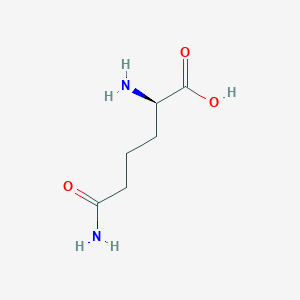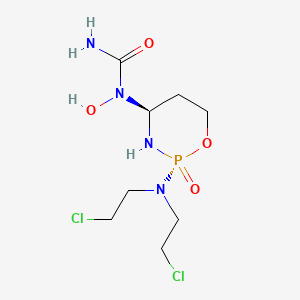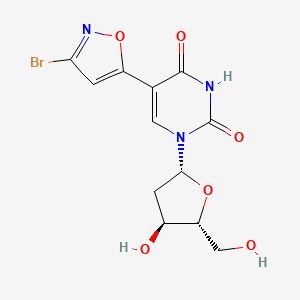
5-(3-Bromo-isoxazol-5-yl)-1-((2R,4S,5R)-4-hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-1H-pyrimidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-ブロモ-イソキサゾール-5-イル)-1-((2R,4S,5R)-4-ヒドロキシ-5-ヒドロキシメチル-テトラヒドロフラン-2-イル)-1H-ピリミジン-2,4-ジオンは、ブロモ化イソキサゾール環、テトラヒドロフラン環、ピリミジンジオン部分を含む複雑な有機化合物です。
2. 製法
合成経路と反応条件
5-(3-ブロモ-イソキサゾール-5-イル)-1-((2R,4S,5R)-4-ヒドロキシ-5-ヒドロキシメチル-テトラヒドロフラン-2-イル)-1H-ピリミジン-2,4-ジオンの合成には、通常、複数の手順が必要です。
イソキサゾール環の形成: イソキサゾール環は、β-ケトエステルやヒドロキシルアミンなどの適切な前駆体を使用した環化反応によって合成できます。
臭素化: イソキサゾール環は、N-ブロモスクシンイミド(NBS)などの臭素化剤を使用して、制御された条件下で臭素化されます。
テトラヒドロフラン環の形成: テトラヒドロフラン環は、D-グルコースなどの適切な炭水化物前駆体から、一連の保護、酸化、還元ステップによって合成されます。
カップリング反応: 臭素化イソキサゾールとテトラヒドロフラン誘導体は、パラジウム触媒などの適切なカップリング試薬を使用してカップリングされ、最終生成物が形成されます。
工業的生産方法
この化合物の工業的生産には、実験室での合成方法のスケールアップ、収率向上のための反応条件の最適化、厳格な品質管理による最終生成物の純度の確保が含まれます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Bromo-isoxazol-5-yl)-1-((2R,4S,5R)-4-hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-1H-pyrimidine-2,4-dione typically involves multiple steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as a β-keto ester and hydroxylamine.
Bromination: The isoxazole ring is then brominated using a brominating agent like N-bromosuccinimide (NBS) under controlled conditions.
Formation of the Tetrahydrofuran Ring: The tetrahydrofuran ring is synthesized from a suitable carbohydrate precursor, such as D-glucose, through a series of protection, oxidation, and reduction steps.
Coupling Reactions: The brominated isoxazole and the tetrahydrofuran derivative are coupled using a suitable coupling reagent, such as a palladium catalyst, to form the final compound.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through rigorous quality control measures.
化学反応の分析
反応の種類
酸化: この化合物は、特にテトラヒドロフラン環のヒドロキシル基で酸化反応を起こす可能性があります。
還元: 還元反応は、ピリミジンジオン部分のカルボニル基を標的にすることができます。
置換: イソキサゾール環の臭素原子は、さまざまな求核剤によって置換され、さまざまな誘導体が形成されます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO₄)や三酸化クロム(CrO₃)などがあります。
還元: 水素化ホウ素ナトリウム(NaBH₄)や水素化リチウムアルミニウム(LiAlH₄)などの還元剤が使用されます。
置換: アミン、チオール、アルコキシドなどの求核剤を置換反応に使用できます。
主な生成物
これらの反応から形成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化によってカルボン酸が生成される可能性がある一方、還元によってアルコールが生成される可能性があります。
4. 科学研究への応用
化学
合成中間体: この化合物は、より複雑な分子の合成における中間体として役立ちます。
触媒: 独自の構造により、触媒プロセスに使用される可能性があります。
生物学
酵素阻害: この化合物は、特定の酵素の阻害剤として作用し、生化学的研究に役立ちます。
医学
創薬: その構造的特徴から、特に特定の生物学的経路を標的にする創薬の候補として注目されています。
産業
材料科学: この化合物は、特定の特性を持つ新しい材料の開発に応用される可能性があります。
科学的研究の応用
Chemistry
Synthetic Intermediates: The compound can serve as an intermediate in the synthesis of more complex molecules.
Catalysis: It may be used in catalytic processes due to its unique structure.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine
Drug Development: Its structural features make it a candidate for drug development, particularly in targeting specific biological pathways.
Industry
Material Science: The compound may find applications in the development of new materials with specific properties.
作用機序
5-(3-ブロモ-イソキサゾール-5-イル)-1-((2R,4S,5R)-4-ヒドロキシ-5-ヒドロキシメチル-テトラヒドロフラン-2-イル)-1H-ピリミジン-2,4-ジオンの作用機序には、酵素や受容体などの分子標的との相互作用が含まれます。臭素化イソキサゾール環は活性部位と相互作用する可能性があり、テトラヒドロフランとピリミジンジオン部分は結合親和性と特異性に寄与します。
6. 類似の化合物との比較
類似の化合物
- 5-(3-クロロ-イソキサゾール-5-イル)-1-((2R,4S,5R)-4-ヒドロキシ-5-ヒドロキシメチル-テトラヒドロフラン-2-イル)-1H-ピリミジン-2,4-ジオン
- 5-(3-フルオロ-イソキサゾール-5-イル)-1-((2R,4S,5R)-4-ヒドロキシ-5-ヒドロキシメチル-テトラヒドロフラン-2-イル)-1H-ピリミジン-2,4-ジオン
独自性
5-(3-ブロモ-イソキサゾール-5-イル)-1-((2R,4S,5R)-4-ヒドロキシ-5-ヒドロキシメチル-テトラヒドロフラン-2-イル)-1H-ピリミジン-2,4-ジオンに臭素原子が存在することにより、クロロおよびフルオロ類似体と比較して、独自の反応性と潜在的な生物活性をもたらします。
類似化合物との比較
Similar Compounds
- 5-(3-Chloro-isoxazol-5-yl)-1-((2R,4S,5R)-4-hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-1H-pyrimidine-2,4-dione
- 5-(3-Fluoro-isoxazol-5-yl)-1-((2R,4S,5R)-4-hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-1H-pyrimidine-2,4-dione
Uniqueness
The presence of the bromine atom in 5-(3-Bromo-isoxazol-5-yl)-1-((2R,4S,5R)-4-hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-1H-pyrimidine-2,4-dione imparts unique reactivity and potential biological activity compared to its chloro and fluoro analogs.
特性
CAS番号 |
133040-31-0 |
|---|---|
分子式 |
C12H12BrN3O6 |
分子量 |
374.14 g/mol |
IUPAC名 |
5-(3-bromo-1,2-oxazol-5-yl)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C12H12BrN3O6/c13-9-2-7(22-15-9)5-3-16(12(20)14-11(5)19)10-1-6(18)8(4-17)21-10/h2-3,6,8,10,17-18H,1,4H2,(H,14,19,20)/t6-,8+,10+/m0/s1 |
InChIキー |
YRCHLXHSNHGYIQ-SKWCMTHISA-N |
異性体SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)C3=CC(=NO3)Br)CO)O |
正規SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)C3=CC(=NO3)Br)CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





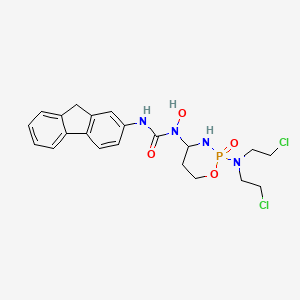

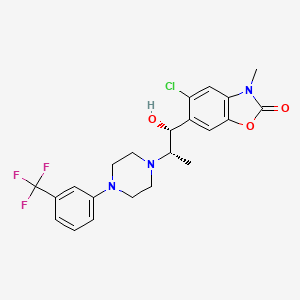
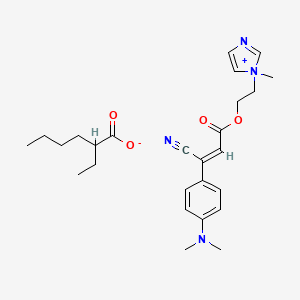

![4-Aminobenzoic acid;3-[1-hydroxy-2-[(2-methyl-1-phenylpropan-2-yl)amino]ethyl]phenol](/img/structure/B12709665.png)
